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Compound of Interest

Compound Name: 4-sulfamoylbutanoic Acid

Cat. No.: B014803

Introduction

4-Sulfamoylbenzoic acid is a sulfonamide derivative of benzoic acid, notable for its applications
as a cross-linking reagent in organic synthesis and as a carbonic anhydrase inhibitor.[1][2] A
thorough understanding of its spectroscopic characteristics is paramount for researchers,
scientists, and drug development professionals for structure elucidation, purity assessment,
and quality control. This guide provides a comprehensive overview of the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-sulfamoylbenzoic
acid, complete with data interpretation, experimental protocols, and a logical workflow for
spectroscopic analysis.

Molecular Structure

IUPAC Name: 4-sulfamoylbenzoic acid Molecular Formula: C7H7NO4S Molecular Weight:
201.20 g/mol [2] CAS Number: 138-41-0[1]
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Figure 1: Chemical structure of 4-sulfamoylbenzoic acid with atom numbering for NMR
assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

'H NMR Data

The H NMR spectrum of 4-sulfamoylbenzoic acid exhibits distinct signals corresponding to the
aromatic, carboxylic acid, and sulfonamide protons.

Chemical Shift (d) ppm Multiplicity Assignment
~8.14 Doublet (d) H-2, H-6
~7.97 Doublet (d) H-3, H-5
~7.57 Singlet (s) -SO2NH:2
~13.4 Singlet (s) -COOH

Table 1: *H NMR spectral data for 4-sulfamoylbenzoic acid in DMSO-ds.[3]

*C NMR Data

The 3C NMR spectrum provides information on the different carbon environments within the
molecule.
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Chemical Shift () ppm Assignment Rationale

Carbonyl carbon in a
~166-170 C-7 (-COOH) _ _

carboxylic acid.[4]

Aromatic carbon attached to
~145-150 C-4 the electron-withdrawing

sulfonamide group.

Quaternary aromatic carbon
~130-135 C-1 attached to the carboxylic acid

group.

Aromatic carbons ortho to the
~128-130 C-2,C-6 _ _

carboxylic acid group.

Aromatic carbons ortho to the
~125-128 C-3,C-5

sulfonamide group.[5]

Table 2: Predicted 3C NMR spectral data for 4-sulfamoylbenzoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.
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Wavenumber (cm~?) Vibration Functional Group
3200-3550 (broad) O-H stretch Carboxylic acid
3300-3500 (medium) N-H stretch Sulfonamide (-SOz2NH2)
3000-3100 (medium) C-H stretch Aromatic

2500-3300 (very broad) O-H stretch Carboxylic acid dimer
1680-1710 (strong) C=0 stretch Carboxylic acid
1580-1620 (medium) C=C stretch Aromatic ring
1300-1350 (strong) S=0 asymmetric stretch Sulfonamide (-SOz2NH2)
1150-1180 (strong) S=0 symmetric stretch Sulfonamide (-SO2NH2)

Table 3: Characteristic IR absorption bands for 4-sulfamoylbenzoic acid.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The molecular ion peak confirms the molecular weight of the compound, and the fragmentation
pattern provides structural information.

Molecular lon (M*): m/z = 201

Fragment lon (m/z) Proposed Neutral Loss
184 H20 (from -COOH)

185 NHs (from -SO2NH-)
156 COOH

137 SO2NH:2

121 Loss of SOz and NH:z

93 CeHsO™

65 CsHs*
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Table 4: Expected mass spectral fragmentation data for 4-sulfamoylbenzoic acid.[2][8][9]

Experimental Protocols
General Workflow for Spectroscopic Analysis

4 Sample Preparation

4-Sulfamoylbenzoic Acid
(Solid Sample)

'

Dissolution in
Appropriate Solvent

Spectrosco;ic Analysi

NMR Spectroscopy
(*H and 23C) IR Spectroscopy Mass Spectrometry

/Data Processing *nd Interpretation\

P> Data Acquisition |

'

Spectral Interpretation

Structure Elucidation

and Verification

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
https://www.benchchem.com/pdf/Application_Note_Mass_Spectrometry_Fragmentation_Analysis_of_4_Chloro_3_sulfamoylbenzoic_Acid.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b014803?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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